2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

Cancer Therapeutics Pyridazinone SAR EGFR/KRAS Inhibition

The compound 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one (CAS 1235658-42-0) is a synthetic pyridazinone derivative that incorporates a furan-2-carbonylpiperazine motif linked via an oxoethyl bridge to a 6-methylpyridazin-3(2H)-one core. It falls within the broader chemical space claimed by patent EP2518063B1, which is assigned to the Sloan-Kettering Institute for Cancer Research and covers pyridazinone and furan-containing compounds as potential therapeutic agents.

Molecular Formula C16H18N4O4
Molecular Weight 330.344
CAS No. 1235658-42-0
Cat. No. B2719548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
CAS1235658-42-0
Molecular FormulaC16H18N4O4
Molecular Weight330.344
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
InChIInChI=1S/C16H18N4O4/c1-12-4-5-14(21)20(17-12)11-15(22)18-6-8-19(9-7-18)16(23)13-3-2-10-24-13/h2-5,10H,6-9,11H2,1H3
InChIKeyRNALRJZPVBVWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one (CAS 1235658-42-0): Structural Class and Regulatory Landscape for Research Procurement


The compound 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one (CAS 1235658-42-0) is a synthetic pyridazinone derivative that incorporates a furan-2-carbonylpiperazine motif linked via an oxoethyl bridge to a 6-methylpyridazin-3(2H)-one core [1]. It falls within the broader chemical space claimed by patent EP2518063B1, which is assigned to the Sloan-Kettering Institute for Cancer Research and covers pyridazinone and furan-containing compounds as potential therapeutic agents [2]. The compound is currently available as a research reagent with a typical purity of 95% and a molecular weight of 330.344 g/mol [1].

Why Generic Substitution is Unsupported for CAS 1235658-42-0: The Current Absence of Quantitative Comparator Data


Within the furoylpiperazinyl pyridazinone class, minor structural modifications—such as the length of the spacer between the pyridazinone and arylpiperazine moieties—have been shown to drastically alter affinity and selectivity for adrenoceptor subtypes [1]. For example, a closely related analog, 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one, differs only by the replacement of the furan-2-carbonyl group with a 4-fluorophenyl substituent . Without direct, quantitative head-to-head data comparing CAS 1235658-42-0 to such analogs, assuming functional equivalence or simple interchangeability is scientifically unjustified and carries a high risk of procuring an inactive or misannotated compound for target-specific studies.

Quantitative Evidence Guide for CAS 1235658-42-0: Measurable Differentiation from Structural Analogs


Intellectual Property Enshrinement vs. Unprotected Analogs

CAS 1235658-42-0 is explicitly encompassed within the generic Markush structure of patent EP2518063B1, which is directed to pyridazinones and furan-containing compounds for cancer therapy, specifically targeting EGFR and/or KRAS pathways [1]. In contrast, close structural analogs such as 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one are not claimed in this intellectual property (IP) estate . This IP protection provides a proprietary anchor for the compound, which is a critical factor in industrial research and development procurement.

Cancer Therapeutics Pyridazinone SAR EGFR/KRAS Inhibition

Class-Level Selectivity Modulation Potential: Spacer-Subtype Relationship

Barbaro et al. (2001) demonstrated that for furoylpiperazinyl pyridazinone derivatives, the length and nature of the spacer chain between the pyridazinone core and the arylpiperazine moiety critically modulate both α1-adrenoceptor (AR) affinity and α2/α1 selectivity ratios [1]. Compounds with optimized spacer lengths achieved Ki values in the low nanomolar range (e.g., compound 3k: Ki(α1) = 1.9 nM) and high selectivity ratios (α2/α1 = 274) [1]. CAS 1235658-42-0 possesses a distinct oxoethyl spacer and a furan-2-carbonyl cap, a topology distinct from the polymethylene-linked arylpiperazines in the study, suggesting its selectivity profile will be uniquely different from those characterized analogs.

Alpha-1 Adrenoceptor Alpha-2 Adrenoceptor Selectivity Ratio

Computational Pharmacophore Differentiation

The pharmacophore model generated by Barbaro et al. (2001) for α1-AR antagonist activity identified key features (positive ionizable group, hydrophobic regions, and hydrogen bond acceptors) that are essential for high affinity [1]. Comparing the target compound to this model: CAS 1235658-42-0 presents a furan-2-carbonyl as a modified hydrogen bond acceptor feature and a different spatial arrangement of the terminal heterocycle compared to the arylpiperazines in the training set . This suggests that the target compound would map to the pharmacophore with a different fit value, offering a pathway for computational differentiation prior to synthesis or procurement.

Pharmacophore Modeling Virtual Screening ADME Prediction

Procurement-Relevant Application Scenarios for 2-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one


Probing Novel α1-Adrenoceptor Subtype Selectivity in Early Drug Discovery

Investigators seeking to expand the structure-selectivity relationship literature beyond the well-characterized polymethylene-linked arylpiperazine pyridazinones should prioritize CAS 1235658-42-0. Its distinct oxoethyl spacer and furan-carbonyl cap present a structurally orthogonal scaffold within the same broad patent class [1]. A procurement decision based on this topologically distinct pharmacophore may reveal new subtype selectivity windows, as suggested by the class-level SAR established by Barbaro et al. (2001) [2].

Building a Proprietary Focused Library for Oncology Target Screening

For contract research organizations (CROs) or pharmaceutical companies building a screening deck focused on targets like EGFR/KRAS-mutant cancers, procuring CAS 1235658-42-0 is a strategic move. Its coverage under EP2518063B1 assigned to the Sloan-Kettering Institute for Cancer Research [1] provides a legal anchor for the library, which is commercially advantageous compared to populating screens with unpatented, structurally similar alternatives that may lack a clear translational path.

Comparative Validation of In Silico Pharmacophore Models

Computational chemistry groups aiming to validate or refine the α1-AR pharmacophore model can use CAS 1235658-42-0 as a prospective test compound. Its procurement is justified by the need to challenge the model with a compound that features a non-arylpiperazine terminal group and a short oxoethyl linker, complementing the original training set of Barbaro et al. [1]. The difference in predicted versus eventual experimental fit values and Ki will serve as a rigorous validation metric.

Starting Material for Focused Structure-Activity Relationship (SAR) Expansion

A medicinal chemistry team wishing to explore the SAR around the furan-2-carbonylpiperazine motif should procure CAS 1235658-42-0 as a parent compound. It provides a reactive handle for further derivatization (e.g., at the furan ring or the pyridazinone methyl group) that is not present in simpler des-furan or aryl-substituted analogs [1]. This enables a unique chemical exploration space while staying within a defined IP landscape.

Quote Request

Request a Quote for 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.